N-Boc-ピロール

概要

説明

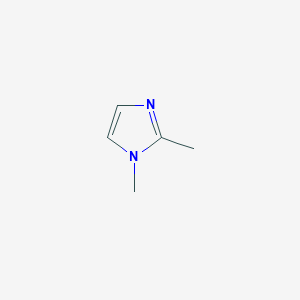

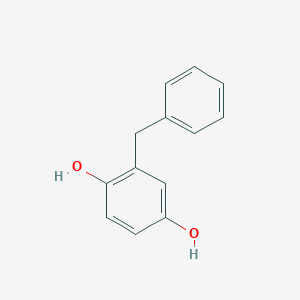

N-Boc-pyrrole is a chemical compound that is often used as an intermediate in the synthesis of more complex organic molecules. It is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Synthesis Analysis

The synthesis of N-Boc-pyrrole derivatives has been extensively studied. One approach involves the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine, which is a saturated analog of N-Boc-pyrrole . This method uses a chiral ligand to deprotonate N-Boc-pyrrolidine, followed by transmetalation and Negishi coupling to introduce aryl groups. The process has been optimized to achieve high enantiomeric ratios and has been applied in the total synthesis of natural products such as (R)-crispine A and (S)-nicotine .

Another synthetic route is the palladium-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols, which provides a convenient method to obtain functionalized pyrrole derivatives . This reaction proceeds under carbon monoxide and air to yield Boc-protected pyrrole-3-carboxylic esters.

Molecular Structure Analysis

The molecular structure of N-Boc-pyrrole derivatives can be complex, with the potential for various substituents on the pyrrole ring. The structure of diastereomeric N-Boc-3-amino-2-methyldec-5-yn-4-ol has been determined by X-ray crystallographic analysis, providing insight into the reactivity of these compounds .

Chemical Reactions Analysis

N-Boc-pyrrole and its derivatives participate in a variety of chemical reactions. For instance, the partial reduction of N-Boc pyrroles has been explored to give routes to disubstituted pyrrolines, which are valuable intermediates in natural product synthesis . Additionally, the reactivity of pyrroles with boron compounds has been studied, leading to the generation of highly acidic sp3 carbons in pyrroles, which can further react to form pyrrolyl-borate ammonium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-pyrrole derivatives are influenced by the substituents on the pyrrole ring and the presence of the Boc protecting group. For example, the Boc group can be removed under certain conditions, as demonstrated in the synthesis of poly(2,5-pyrrole) . The solubility, acidity, and reactivity of these compounds can vary significantly, which is crucial for their application in organic synthesis.

科学的研究の応用

ピロール系ボロン酸の合成

N-Boc-ピロール: は、鈴木カップリング反応における重要な中間体であるピロール系ボロン酸の合成に使用されます 。これらの反応は、医薬品やポリマーを含む複雑な有機分子の作成に広く使用されています。このプロセスには、N-Boc-ピロールをn-BuLiで処理し、次にホウ酸トリメチルと反応させて1-(tert-ブトキシカルボニル)-1H-ピロール-2-イルボロン酸を生成することが含まれます 。

ディールス・アルダー反応

この化合物は、エナンチオマー的に純粋なアレン-1,3-ジカルボン酸エステルとディールス・アルダー反応を起こし、エンド付加体を形成します。この反応は、2つの新しく生成された中心の立体配置を保持しながら、複数の立体中心を持つ化合物を構築するために重要です 。複雑な天然物や医薬品を合成するための貴重な方法です。

シクロプロパン化

N-Boc-ピロール: は、フェニルジアゾ酢酸メチルとのシクロプロパン化反応に関与し、モノシクロプロパンとジシクロプロパン構造の両方の形成につながります 。これらの構造は、さまざまな生物活性分子に見られ、医薬品化学において興味深いものです。

C-Hボレーション

N-Boc-ピロールのIr触媒によるC-Hボレーションは、もう1つの注目すべき応用例です。この反応は、3-クロロチオフェンとのクロスカップリングによってビヘテロサイクルを形成します 。ビヘテロサイクルは、多くの医薬品に広く見られ、さまざまな生物活性を示します。

トロパン誘導体の合成

N-Boc-ピロール: は、トロパン誘導体の合成における出発物質として役立ちます 。トロパンは、抗コリン作用、興奮作用、麻酔作用など、さまざまな薬理作用を持つアルカロイドの一種です。

医薬品化学

医薬品化学では、N-Boc-ピロールは、さまざまなヘテロ芳香族化合物を合成するための前駆体です。これらの化合物は、殺菌剤、抗生物質、抗炎症薬、コレステロール低下薬、抗腫瘍剤など、さまざまな用途があります 。ピロール環系は、その生物学的意義のために、市場に出回っている多くの医薬品に見られる共通の特徴です。

作用機序

Target of Action

N-Boc-pyrrole, also known as tert-butyl 1H-pyrrole-1-carboxylate, is a type of N-protected pyrrole It’s known that pyrrole derivatives have been used in the synthesis of various biologically active compounds .

Mode of Action

N-Boc-pyrrole undergoes a Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts . This reaction results in the retention of configurations at two newly generated stereogenic centers . The Diels–Alder reaction is a cycloaddition reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .

Biochemical Pathways

It’s known that n-boc-pyrrole can undergo cyclopropanation with methyl phenyldiazoacetate to form both monocyclopropane and dicyclopropane . It can also undergo Ir-catalyzed C-H borylation followed by cross coupling with 3-chlorothiophene to form a biheterocycle .

Result of Action

The molecular and cellular effects of N-Boc-pyrrole’s action depend on the specific biochemical pathways it affects. As mentioned, N-Boc-pyrrole can undergo various reactions to form different compounds . The resulting compounds could have various effects depending on their structure and the targets they interact with.

Safety and Hazards

N-Boc-pyrrole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and poses risks of ignition. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

将来の方向性

The future directions of N-Boc-pyrrole research could involve the development of new synthetic methods that can increase overall efficiency and enable access to novel chemical matter . These new methods could potentially streamline the synthesis of target compounds by decreasing step counts, avoiding redox manipulations, and redefining how molecules are being assembled from simple starting materials .

生化学分析

Biochemical Properties

N-Boc-pyrrole is involved in several biochemical reactions. It undergoes Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts . This reaction is significant as it results in the retention of configurations at two newly generated stereogenic centers

Molecular Mechanism

The molecular mechanism of N-Boc-pyrrole involves its participation in various chemical reactions. For instance, it undergoes a Diels–Alder reaction, which is a type of cycloaddition reaction that results in the formation of a six-membered ring . This reaction is significant in the field of organic chemistry as it allows for the synthesis of complex cyclic compounds

Temporal Effects in Laboratory Settings

It is known that N-Boc-pyrrole is a liquid at room temperature and has a boiling point of 91-92 °C/20 mmHg . This suggests that it is relatively stable under normal laboratory conditions.

Metabolic Pathways

It is known that N-Boc-pyrrole can be used in the synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid , suggesting that it may interact with enzymes or cofactors involved in boronic acid metabolism.

特性

IUPAC Name |

tert-butyl pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPYBIJFRFWRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349196 | |

| Record name | N-Boc-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5176-27-2 | |

| Record name | N-Boc-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)

![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)

![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)